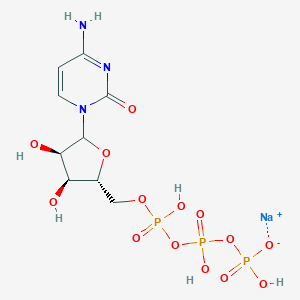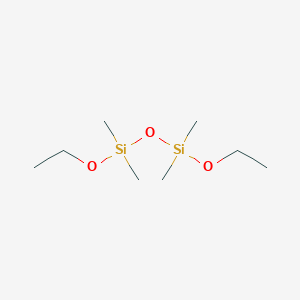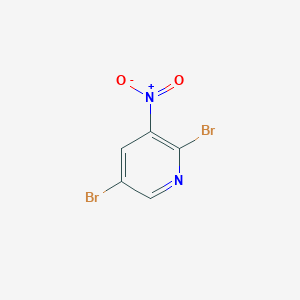
4-苯基-1-丁炔
描述
It is a colorless to light orange liquid that is not miscible with water . This compound is characterized by the presence of a phenyl group attached to a butyne chain, making it a valuable intermediate in organic synthesis.
科学研究应用
4-Phenyl-1-butyne has diverse applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential as a building block for drug development is ongoing, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
Target of Action
It’s known that this compound can undergo addition reactions with α-imino esters .
Mode of Action
4-Phenyl-1-butyne interacts with its targets through addition reactions. Specifically, it can react with α-imino esters to produce β,γ-alkynyl α-amino acid derivatives . This interaction alters the chemical structure of the α-imino esters, leading to the formation of new compounds.
Result of Action
The primary result of 4-Phenyl-1-butyne’s action is the formation of β,γ-alkynyl α-amino acid derivatives . These derivatives could potentially influence various biological processes, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 4-Phenyl-1-butyne can be influenced by various environmental factors. For instance, the temperature, pH, and presence of other compounds can affect the rate and outcome of its reactions . .
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenyl-1-butyne can be synthesized through various methods. One common method involves the reaction of benzyl chloride with acetylene in the presence of a base, such as sodium amide, to form the desired product . Another method includes the coupling of phenylacetylene with propargyl bromide using a palladium catalyst .
Industrial Production Methods: In industrial settings, 4-Phenyl-1-butyne is typically produced through catalytic processes that ensure high yields and purity. The use of palladium-catalyzed coupling reactions is prevalent due to its efficiency and scalability .
化学反应分析
Types of Reactions: 4-Phenyl-1-butyne undergoes various chemical reactions, including:
Addition Reactions: It can react with α-imino esters to form β,γ-alkynyl α-amino acid derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 4-Phenyl-1-butyne can yield 4-Phenyl-1-butene or 4-Phenyl-1-butanol.
Substitution: It can participate in substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Addition Reactions: Typically involve catalysts like silver (I) salts.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions often use palladium or platinum catalysts.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products:
Addition Reactions: β,γ-alkynyl α-amino acid derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: 4-Phenyl-1-butene or 4-Phenyl-1-butanol.
Substitution: Halogenated derivatives.
相似化合物的比较
Phenylacetylene: Similar structure but with a shorter carbon chain.
4-Phenyl-1-butene: Similar structure but with a double bond instead of a triple bond.
3-Phenyl-1-propyne: Similar structure but with a different position of the triple bond.
Uniqueness: 4-Phenyl-1-butyne is unique due to its specific structure, which combines a phenyl group with a butyne chain. This structure imparts distinct reactivity and properties, making it valuable in various synthetic applications. Its ability to undergo diverse chemical reactions, including addition, oxidation, reduction, and substitution, sets it apart from similar compounds .
属性
IUPAC Name |
but-3-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEOKXOYHYUKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167863 | |
| Record name | 4-Phenyl-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16520-62-0 | |
| Record name | 4-Phenyl-1-butyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016520620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYL-1-BUTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L77VC39CZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















